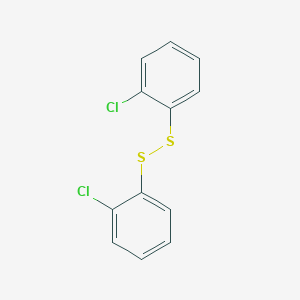

2,2'-Dichloro diphenyl disulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCDDWQDDMUOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948181 | |

| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31121-19-4, 25338-90-3 | |

| Record name | 31121-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2'-Dichloro diphenyl disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,2'-Dichloro diphenyl disulfide. It includes detailed information on its physical and chemical characteristics, spectroscopic data, reactivity, and stability. Additionally, this guide outlines experimental protocols for its synthesis and purification and touches upon its potential biological relevance as an intermediate in pharmaceutical development.

Physicochemical Properties

This compound is a symmetrical disulfide.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |

| Molecular Weight | 287.23 g/mol | [1] |

| CAS Number | 31121-19-4 | [1] |

| Appearance | Pale yellow to gray powder (based on related compounds) | [2] |

| Melting Point | 82-83 °C | N/A |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents like xylene. | [3] |

| SMILES | C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | [4] |

| InChI | InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | [4] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The presence of the electron-withdrawing chlorine atom ortho to the disulfide linkage would likely cause a downfield shift of the adjacent protons compared to unsubstituted diphenyl disulfide. |

| ¹³C NMR | Aromatic carbons are expected in the δ 125-140 ppm region. The carbon atom attached to the chlorine (C-Cl) would likely appear around δ 130-135 ppm, while the carbon atom attached to the sulfur (C-S) is predicted to be in the range of δ 135-140 ppm. |

| IR (Infrared) | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C=C stretching (aromatic): ~1450-1600 cm⁻¹ - C-Cl stretching: ~750-800 cm⁻¹ (characteristic for ortho-disubstituted benzenes) - S-S stretching: A weak absorption band is expected around 450-550 cm⁻¹.[7] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 286 (with characteristic isotopic pattern for two chlorine atoms). - Major Fragments: Expect fragmentation at the S-S bond to yield the [C₆H₄ClS]⁺ fragment (m/z 143), and further fragmentation of the aromatic ring. |

Reactivity and Stability

Reactivity:

The chemical behavior of this compound is largely dictated by the disulfide bond and the chlorinated aromatic rings.

-

Reduction: Like other disulfides, it can be reduced to the corresponding thiol, 2-chlorothiophenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[15] This reaction is fundamental for the synthetic utility of disulfides.

-

Oxidation: The disulfide bond can be oxidized to form thiosulfinates and further to sulfonic acids under strong oxidizing conditions.

-

Thiol-Disulfide Exchange: It can participate in thiol-disulfide exchange reactions with other thiols, which is a common process in biological systems and organic synthesis.

-

Halogenation: Reaction with halogens like chlorine can lead to the cleavage of the S-S bond, forming sulfenyl chlorides.[15]

Stability:

The compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases.[3] Exposure to heat may lead to decomposition, releasing toxic fumes such as sulfur oxides and hydrogen chloride gas.[2]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Chlorothiophenol

This protocol is adapted from general procedures for the synthesis of symmetrical diaryl disulfides.[8][9][16]

Materials:

-

2-Chlorothiophenol

-

Iodine (I₂)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chlorothiophenol (1.0 eq.) in a mixture of acetonitrile and water (5:1 v/v).

-

To this solution, add iodine (0.5 eq.) portion-wise with stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to an hour.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Potential Biological Relevance

This compound is noted as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for researchers.

Diphenyl disulfide and its derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs.[3] The introduction of a phenylthio group, facilitated by diphenyl disulfides, is a crucial step in building complex molecular architectures.[3]

Furthermore, studies on other chlorinated aromatic compounds have indicated a potential for biological effects, including toxicity and immunomodulatory responses. The presence of chlorine atoms on the phenyl rings of this compound may influence its metabolic stability, lipophilicity, and interaction with biological targets. However, it is important to note that direct evidence of the biological activity and toxicological profile of this compound requires further investigation.

References

- 1. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR chemical shifts can predict disulfide bond formation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Disulfide, diphenyl [webbook.nist.gov]

- 11. DIPHENYL DISULFIDE(882-33-7) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 16. benchchem.com [benchchem.com]

2,2'-Dichloro diphenyl disulfide molecular structure

An In-depth Technical Guide on the Molecular Structure of 2,2'-Dichlorodiphenyl Disulfide

Introduction

2,2'-Dichlorodiphenyl disulfide, with the chemical formula C₁₂H₈Cl₂S₂, is an organosulfur compound.[1] It belongs to the family of diaryl disulfides, which are characterized by a disulfide bond (S-S) linking two aryl groups. In this specific molecule, each phenyl ring is substituted with a chlorine atom at the ortho position relative to the sulfur atom. The stereochemistry and electronic properties of this compound are of interest to researchers in medicinal chemistry and materials science due to the influence of the halogen substituent and the conformational flexibility around the disulfide bridge. This document provides a comprehensive overview of its molecular structure, supported by crystallographic data and relevant experimental methodologies.

Molecular Structure and Conformation

The definitive three-dimensional arrangement of atoms in 2,2'-Dichlorodiphenyl disulfide has been elucidated by X-ray crystallography.[2] The molecule consists of two 2-chlorophenyl groups connected by a disulfide linkage.

Chemical Identifiers and Properties:

-

Molecular Formula: C₁₂H₈Cl₂S₂[1]

-

Molecular Weight: 287.23 g/mol [1]

-

Synonyms: Bis(2-chlorophenyl) Disulfide, Bis(o-chlorophenyl) Disulfide[4]

The key structural feature of diaryl disulfides is the non-planar nature of the C-S-S-C core.[5] For 2,2'-Dichlorodiphenyl disulfide, the two chlorophenyl rings are arranged in a synclinal conformation.[2]

Crystallographic Data

The crystal structure of 2,2'-Dichlorodiphenyl disulfide has been determined to be monoclinic, with the space group P2₁/a.[2] The key quantitative data derived from the crystallographic analysis are summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Cell Dimensions | a = 7.724(1) Å |

| b = 22.360(7) Å | |

| c = 7.917(2) Å | |

| β = 114.75° | |

| C-S-S-C Torsion Angle | -85.0° |

| Table 1: Crystallographic and Key Structural Data for 2,2'-Dichlorodiphenyl Disulfide.[2] |

The C-S-S-C torsion (dihedral) angle of -85.0° confirms the skewed, non-planar conformation of the disulfide bridge, which is a characteristic feature of most organic disulfides.[2][5]

Molecular Structure Visualization

The connectivity of atoms in 2,2'-Dichlorodiphenyl disulfide is depicted in the following diagram.

Caption: 2D representation of 2,2'-Dichlorodiphenyl disulfide.

Experimental Protocols

Synthesis of Diaryl Disulfides

A general and common method for the synthesis of diaryl disulfides is the oxidation of the corresponding thiols.[5] The following protocol is a representative example for the synthesis of diphenyl disulfide, which can be adapted for chlorinated analogs.[6]

Protocol: Oxidation of Thiophenol to Diphenyl Disulfide [6]

-

Reaction Setup: A 100-mL round-bottomed flask is equipped with a magnetic stirrer.

-

Reagents: 11.0 g (0.1 mol) of benzenethiol (thiophenol) and 50 mL of trifluoroethanol are added to the flask.

-

Cooling: The mixture is stirred and cooled in an ice bath.

-

Oxidant Addition: 12.5 mL of 30% aqueous hydrogen peroxide (H₂O₂) is added dropwise over a period of 15 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to stir at room temperature for 24 hours.

-

Isolation: The product, diphenyl disulfide, precipitates from the solution as it is sparingly soluble in trifluoroethanol.

-

Purification: The solid product is collected on a Büchner funnel and dried under vacuum.

Note: This protocol serves as a general guideline. The synthesis of 2,2'-Dichlorodiphenyl disulfide would start from 2-chlorothiophenol and may require optimization of reaction conditions.

Structure Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids.[7] The process involves four major steps.

Protocol: Single-Crystal X-ray Diffraction Workflow [7]

-

Crystallization:

-

The primary and often most challenging step is to grow a single, high-quality crystal of the compound.

-

This is typically achieved by slowly evaporating a solvent from a saturated solution of the purified compound. Various solvents and solvent mixtures are screened to find optimal crystallization conditions.

-

The goal is to achieve a limited degree of supersaturation, allowing the molecules to arrange themselves into a well-ordered crystal lattice.

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer in an X-ray diffractometer.

-

The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms.

-

A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.

-

A detector records the position and intensity of thousands of these diffracted reflections.

-

-

Structure Solution:

-

The diffraction data (intensities and positions of spots) are processed.

-

Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

From this map, an initial model of the molecular structure is built by identifying the positions of the atoms.

-

-

Structure Refinement and Validation:

-

The initial atomic model is refined against the experimental diffraction data using least-squares algorithms. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final output includes precise bond lengths, bond angles, and torsion angles.[2]

-

The logical flow for determining a crystal structure is outlined below.

References

- 1. 2,2'-DICHLORO DIPHENYL DISULFIDE | 31121-19-4 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 31121-19-4 [amp.chemicalbook.com]

- 4. Buy Online CAS Number 31121-19-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-Dichloro diphenyl disulfide (CAS 31121-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichloro diphenyl disulfide, with the CAS number 31121-19-4, is a symmetrical organosulfur compound that belongs to the diaryl disulfide family.[1] Structurally, it is characterized by a disulfide bond linking two 2-chlorophenyl groups. This compound is recognized as a valuable building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals.[2] Its utility in research and industrial settings stems from its reactivity and the potential to introduce chloro-substituted phenylthio moieties into various molecular scaffolds.[2] While extensive research exists for the parent compound, diphenyl disulfide, and other disulfide-containing molecules, specific data on the biological and pharmacological properties of the 2,2'-dichloro derivative remains limited in publicly accessible literature. This guide aims to consolidate the available technical information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 31121-19-4 | [1][2] |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2] |

| Molecular Weight | 287.23 g/mol | [1][2] |

| SMILES | C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | [2] |

| Synonyms | Disulfide, bis(2-chlorophenyl); 1,2-Bis(2-chlorophenyl)disulfane; 1,1'-disulfanediylbis(2-chlorobenzene) | [1] |

| Storage Temperature | 10°C - 25°C | [2] |

Synthesis and Reactions

The synthesis of diaryl disulfides, including this compound, is typically achieved through the oxidation of the corresponding thiols.[1] In this case, the precursor would be 2-chlorothiophenol. Various oxidizing agents and catalytic systems can be employed for this transformation.[1]

A generalized workflow for the synthesis is depicted below:

Common reactions involving diphenyl disulfides include reduction and halogenation. Reduction of the disulfide bond with agents like sodium borohydride or alkali metals (Li, Na, K) yields the corresponding thiophenolate salt, a potent nucleophile.[3] Halogenation, for instance with chlorine, results in the cleavage of the disulfide bond to form sulfenyl chlorides.[3]

Potential Research Applications

The parent compound, diphenyl disulfide, has been noted for its pro-apoptotic activity in cancer cells, which involves the intrinsic apoptotic pathway.[6] It is plausible that this compound could be investigated for similar biological activities, with the chlorine substitution potentially influencing its potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of related diphenyl disulfides and analytical techniques for their characterization can be adapted.

General Synthetic Protocol for Diphenyl Disulfides from Thiophenols

The following is a representative protocol for the synthesis of diphenyl disulfide, which can be adapted for the synthesis of this compound from 2-chlorothiophenol.

Materials:

-

Thiophenol (or 2-chlorothiophenol)

-

Oxidizing agent (e.g., iodine, hydrogen peroxide)

-

Appropriate solvent (e.g., ethanol, methanol)

-

Base (optional, e.g., triethylamine)

Procedure:

-

Dissolve the thiophenol in the chosen solvent in a reaction flask.

-

If a base is used, add it to the solution to facilitate the formation of the more nucleophilic thiophenolate.

-

Slowly add the oxidizing agent to the stirred solution at a controlled temperature (e.g., room temperature or cooled in an ice bath).

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution or can be isolated by extraction.

-

Collect the crude product by filtration or after removal of the solvent under reduced pressure.

-

Purify the product, for example, by recrystallization or column chromatography.

General Analytical Method for Disulfide Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and quantification of volatile and semi-volatile disulfide compounds.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer

-

Appropriate capillary column (e.g., SPB-1-sulfur)

Procedure:

-

Prepare standard solutions of the analyte at known concentrations.

-

Prepare the sample for analysis, which may involve extraction from a matrix.

-

Inject a known volume of the sample or standard into the GC.

-

The compound is separated on the column based on its volatility and interaction with the stationary phase.

-

The mass spectrometer detects and fragments the eluted compound, providing a characteristic mass spectrum for identification and quantification.

Signaling Pathways of Related Disulfide Compounds

While no specific signaling pathways have been elucidated for this compound, studies on other organosulfur compounds provide insights into potential mechanisms of action. For example, diallyl disulfide has been shown to inhibit TNFα-induced signaling through the MAPK/ERK and NF-κB pathways.[5][7] Hydrogen sulfide (H₂S), a related signaling molecule, and polysulfides are known to modulate the activity of TRP ion channels.[8]

The logical relationship for the investigation of a novel disulfide compound's effect on a known signaling pathway is illustrated below:

Toxicology and Pharmacokinetics

There is a lack of specific toxicological and pharmacokinetic data for this compound in the public domain. For the related compound, diphenyl diselenide, toxicity has been shown to vary depending on the route of administration and animal species.[9] In general, the toxicity of such compounds is often associated with oxidative stress and the depletion of cellular thiols.[9] Any research involving this compound should be conducted with appropriate safety precautions, and its toxicological profile would need to be established through systematic studies.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of bioactive molecules. While detailed biological data is currently scarce, the known activities of related organosulfur compounds suggest that it may be a valuable subject for further investigation in areas such as cancer research and anti-inflammatory drug discovery. Future research should focus on elucidating its specific mechanism of action, defining its toxicological and pharmacokinetic profiles, and exploring its potential therapeutic applications.

References

- 1. This compound | 31121-19-4 [amp.chemicalbook.com]

- 2. This compound | 31121-19-4 | FD33724 [biosynth.com]

- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 4. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diallyl Disulfide Prevents Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats through the Inhibition of Oxidative Damage, MAPKs, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of sulfide and polysulfides transmitted by direct or signal transduction‐mediated activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Bis(o-chlorophenyl) disulfide and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of dichlorodiphenyl disulfide isomers, with a primary focus on the requested Bis(o-chlorophenyl) disulfide. Due to the limited availability of specific experimental data for the ortho isomer, this guide also presents comprehensive data for the more thoroughly characterized para isomer, Bis(p-chlorophenyl) disulfide, for comparative purposes. Furthermore, this document outlines standardized experimental protocols for determining key physical properties of solid organic compounds.

Comparative Physical Properties of Dichlorodiphenyl Disulfide Isomers

| Physical Property | Bis(p-chlorophenyl) disulfide (para isomer) | Reference |

| CAS Number | 1142-19-4 | [1][2] |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][3] |

| Molecular Weight | 287.23 g/mol | [3][4] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 71-74 °C | [3][4] |

| Boiling Point | 180 °C at 2 mmHg | [3] |

| Density | 1.304 g/cm³ at 102.3 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

Structural Isomers of Dichlorodiphenyl Disulfide

The positional arrangement of the chlorine atoms on the phenyl rings defines the ortho, meta, and para isomers of dichlorodiphenyl disulfide. This structural difference influences their physical and chemical properties.

Caption: Isomeric relationship of dichlorodiphenyl disulfide.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the primary physical properties of solid organic compounds like Bis(o-chlorophenyl) disulfide.

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

-

Apparatus:

-

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely ground into a powder using a mortar and pestle.[5] The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the sealed bottom of the tube.[6]

-

Measurement: The prepared capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[5]

-

Initial Determination: The sample is heated rapidly to obtain an approximate melting point range.[5]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the previously determined approximate melting point.[6]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6]

-

For solids that are stable at high temperatures, the boiling point can be determined using a micro-boiling point method.

-

Apparatus:

-

Procedure:

-

A small amount of the substance is placed in a fusion tube.[9]

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.[9]

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[10]

-

The apparatus is heated slowly and uniformly.[9]

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.[9]

-

The density of a solid can be accurately measured using several methods, including the gravimetric buoyancy technique based on Archimedes' principle.[11]

-

Apparatus:

-

Procedure (Buoyancy Method):

-

The solid sample is first weighed in the air to determine its mass.[13]

-

A beaker containing the auxiliary liquid is placed on the balance.

-

The solid sample is then fully immersed in the auxiliary liquid, ensuring it does not touch the sides or bottom of the beaker, and its apparent mass is measured.[12][13]

-

The density of the solid is calculated using the difference between the mass in air and the apparent mass in the liquid, along with the known density of the liquid.

-

A qualitative assessment of solubility in various solvents can provide insights into the polarity and functional groups present in a molecule.

-

Apparatus:

-

Small test tubes[14]

-

Graduated pipettes or droppers

-

Vortex mixer or glass stirring rod

-

-

Procedure:

-

A small, measured amount of the solid (e.g., 25 mg) is placed into a test tube.[14]

-

A small volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, diethyl ether, etc.) is added in portions.[14]

-

After each addition, the test tube is vigorously shaken or stirred.[14]

-

The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). This process is repeated with a range of solvents of varying polarities.[15]

-

This document is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. Bis(4-chlorphenyl)disulfid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. mt.com [mt.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Synthesis Precursors of 2,2'-Dichlorodiphenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorodiphenyl disulfide is a symmetrical aromatic disulfide compound characterized by the presence of a chlorine atom on each of the ortho positions of the phenyl rings. This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for 2,2'-dichlorodiphenyl disulfide. It includes detailed experimental protocols adapted from established methods for disulfide synthesis, quantitative data where available, and visualizations to illustrate the synthetic workflow and a hypothetical cellular interaction pathway.

Core Precursor: 2-Chlorothiophenol

The principal precursor for the synthesis of 2,2'-dichlorodiphenyl disulfide is 2-chlorothiophenol , also known as 2-chlorobenzenethiol. This organosulfur compound serves as the direct building block for the formation of the disulfide bond.

Properties of 2-Chlorothiophenol

| Property | Value |

| Molecular Formula | C₆H₅ClS |

| Molecular Weight | 144.62 g/mol |

| Appearance | Liquid |

| Boiling Point | 205-206 °C |

| Density | 1.275 g/mL at 25 °C |

Synthesis of 2,2'-Dichlorodiphenyl Disulfide

The synthesis of 2,2'-dichlorodiphenyl disulfide from 2-chlorothiophenol is achieved through an oxidative coupling reaction. Various oxidizing agents can be employed for this transformation. Below are detailed experimental protocols for two common methods: oxidation using hydrogen peroxide and oxidation using dimethyl sulfoxide (DMSO).

Experimental Protocol 1: Oxidation with Hydrogen Peroxide

This method utilizes the clean and efficient oxidizing properties of hydrogen peroxide.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Workup: Once the reaction is complete, add distilled water to the reaction mixture to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2,2'-dichlorodiphenyl disulfide.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant | 2-Chlorothiophenol |

| Oxidizing Agent | 30% Hydrogen Peroxide |

| Solvent | Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield (Expected) | >90% |

Experimental Protocol 2: Oxidation with Dimethyl Sulfoxide (DMSO)

DMSO can serve as both the solvent and the oxidant in the synthesis of disulfides from thiols, often catalyzed by an acid.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chlorothiophenol (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual DMSO, and then recrystallize from an appropriate solvent to yield pure 2,2'-dichlorodiphenyl disulfide.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant | 2-Chlorothiophenol |

| Oxidizing Agent/Solvent | Dimethyl Sulfoxide (DMSO) |

| Catalyst | HCl or H₂SO₄ |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Yield (Expected) | High |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,2'-dichlorodiphenyl disulfide from its precursor, 2-chlorothiophenol.

Hypothetical Cellular Interaction Pathway

Disclaimer: There is currently a lack of specific data in the scientific literature detailing the signaling pathways directly modulated by 2,2'-dichlorodiphenyl disulfide. The following diagram illustrates a hypothetical mechanism of cellular toxicity based on the known effects of related chlorinated aromatic compounds, which are often associated with the induction of cellular stress and disruption of redox homeostasis. This pathway should be considered illustrative and requires experimental validation.

Many chlorinated aromatic compounds are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. Activation of this pathway can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.

Conclusion

The synthesis of 2,2'-dichlorodiphenyl disulfide relies on the straightforward oxidative coupling of its primary precursor, 2-chlorothiophenol. The choice of oxidizing agent and reaction conditions can be tailored to optimize yield and purity. While the biological activities and specific signaling pathways of 2,2'-dichlorodiphenyl disulfide are not well-documented, its structural similarity to other chlorinated aromatic compounds suggests potential interactions with cellular stress response pathways, a hypothesis that warrants further investigation. This guide provides a foundational understanding for researchers and professionals in the field of chemical synthesis and drug development.

Spectroscopic Analysis of Bis(2-chlorophenyl) Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bis(2-chlorophenyl) disulfide. Due to the limited availability of specific experimental data for the ortho isomer in public databases, this guide presents a composite of expected spectroscopic characteristics based on available data for the closely related para isomer, bis(4-chlorophenyl) disulfide, and general knowledge of aryl disulfide spectroscopy. Detailed experimental protocols for obtaining such data are also provided.

Introduction

Bis(2-chlorophenyl) disulfide is an organosulfur compound featuring a disulfide bond linking two 2-chlorophenyl groups. The structural characterization of this and similar molecules is crucial for its identification, purity assessment, and further application in research and development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this characterization. While a crystal structure for bis(2-chlorophenyl) disulfide has been reported, confirming its synthesis and solid-state conformation, comprehensive public spectroscopic data remains scarce.[1][2] This guide aims to fill this gap by providing a detailed framework for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for bis(2-chlorophenyl) disulfide and its para isomer for comparative purposes.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) for Bis(2-chlorophenyl) disulfide | Reference Wavenumber (cm⁻¹) for Bis(4-chlorophenyl) disulfide |

| C-H (Aromatic) | 3100-3000 | Not explicitly stated, but typical for aromatics |

| C=C (Aromatic) | 1600-1450 | Not explicitly stated, but typical for aromatics |

| C-Cl | 800-600 | Not explicitly stated, but typical for aryl chlorides |

| C-S | 710-570 | Not explicitly stated, but typical for this bond type |

| S-S | 540-400 | Not explicitly stated, but typical for disulfides |

Data for the para-isomer is based on general spectroscopic principles and data available in public databases.[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ, ppm) for Bis(2-chlorophenyl) disulfide | Reference Chemical Shift (δ, ppm) for Bis(4-chlorophenyl) disulfide |

| ¹H NMR | 7.0 - 7.6 (complex multiplet) | Not specified |

| ¹³C NMR | 125 - 140 | Not specified |

The expected chemical shifts for the ortho-isomer are estimations based on the influence of the ortho-chloro substituent, which would lead to a more complex and downfield-shifted multiplet in the ¹H NMR spectrum compared to the para-isomer.

Table 3: Mass Spectrometry (MS) Data

| Ion | Expected m/z for Bis(2-chlorophenyl) disulfide | Reference m/z for Bis(4-chlorophenyl) disulfide |

| [M]⁺ | 286, 288, 290 | 286, 288, 290 |

| [M/2]⁺ (chlorophenylthio radical) | 143, 145 | 143, 145 |

The mass spectrum is expected to show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak ([M]⁺) would appear as a cluster of peaks at m/z 286, 288, and 290 due to the presence of ³⁵Cl and ³⁷Cl isotopes. A significant fragment would be the chlorophenylthio radical at m/z 143 and 145.[3][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with anhydrous KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample without preparation.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for absorption bands corresponding to the characteristic vibrations of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure. For bis(2-chlorophenyl) disulfide, the aromatic region of the ¹H NMR spectrum is expected to be a complex multiplet due to the ortho-substitution.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced via various methods, including direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides structural information. The isotopic pattern of chlorine is a key diagnostic feature.[3][4]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of bis(2-chlorophenyl) disulfide.

As no information regarding signaling pathways for bis(2-chlorophenyl) disulfide was found, a relevant diagram cannot be generated. The compound is primarily a chemical intermediate, and its biological activity is not well-documented in the public domain.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bis(2-chlorophenyl) Disulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of bis(2-chlorophenyl) disulfide, a molecule of interest in various chemical and pharmaceutical research fields. This document details the key crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of bis(2-chlorophenyl) disulfide (C₁₂H₈Cl₂S₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/a. The crystal structure was refined to a residual of 0.035 for 1573 observed reflections.[1][2][3]

The asymmetric unit contains one molecule of bis(2-chlorophenyl) disulfide. The two chlorophenyl rings are synclinally related, with a torsion angle of -85.0° down the disulfide bond vector.[1][2][3]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₂H₈Cl₂S₂ |

| Formula weight | 287.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/a |

| a (Å) | 7.724(1) |

| b (Å) | 22.360(7) |

| c (Å) | 7.917(2) |

| β (°) | 114.75(2) |

| Volume (ų) | 1241.7(6) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (0.7107) |

| Reflections collected | 2418 |

| Independent reflections | 1573 [I > 2.5σ(I)] |

| Final R index | 0.035 |

Source: Mak, T. C. W., et al. (1989). Australian Journal of Chemistry, 42(8), 1403-1406.

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| S(1) | S(2) | 2.043(1) |

| S(1) | C(1A) | 1.781(4) |

| S(2) | C(1B) | 1.785(4) |

| Cl(A) | C(2A) | 1.731(4) |

| Cl(B) | C(2B) | 1.730(4) |

| C(1A) | C(2A) | 1.393(6) |

| C(1B) | C(2B) | 1.395(6) |

Data extracted from the primary literature.

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(1A) | S(1) | S(2) | 104.5(1) |

| C(1B) | S(2) | S(1) | 104.2(1) |

| S(1) | C(1A) | C(2A) | 120.3(3) |

| S(1) | C(1A) | C(6A) | 119.1(3) |

| S(2) | C(1B) | C(2B) | 119.9(3) |

| S(2) | C(1B) | C(6B) | 119.5(3) |

| Cl(A) | C(2A) | C(1A) | 120.1(3) |

| Cl(B) | C(2B) | C(1B) | 119.8(3) |

Data extracted from the primary literature.

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C(1A) | S(1) | S(2) | C(1B) | -85.0(2) |

| S(2) | S(1) | C(1A) | C(2A) | -174.5(3) |

| S(1) | S(2) | C(1B) | C(2B) | -174.4(3) |

Data extracted from the primary literature.

Experimental Protocols

Synthesis of Bis(2-chlorophenyl) Disulfide

The synthesis of the title compound was achieved through the oxidation of 2-chlorothiophenol. The precursor, 2-(2-chlorophenylthio)ethanoic acid, was first synthesized by reacting 2-chlorothiophenol with chloroacetic acid.

Protocol for 2-(2-Chlorophenylthio)ethanoic Acid:

-

To a solution of 2-chlorothiophenol (3.5 g) in aqueous sodium hydroxide (1.44 g in 20 cm³), chloroacetic acid (3.0 g) was added dropwise at room temperature.

-

The resulting mixture was refluxed for 2 hours.

-

Upon acidification, the desired acid precipitated as a white solid.

Formation of Bis(2-chlorophenyl) Disulfide: The disulfide was formed during an attempt to prepare the potassium salt of 2-(2-chlorophenylthio)ethanoic acid. The interaction of a 2:1 stoichiometric proportion of the acid and K₂CO₃ in 50% aqueous ethanol at 90°C led to the formation of bis(2-chlorophenyl) disulfide. Colorless needle-like crystals suitable for X-ray diffraction were obtained from ethanol.[1]

X-ray Crystallography

The determination of the crystal structure of bis(2-chlorophenyl) disulfide involved the following key steps:

1. Crystal Mounting and Data Collection:

-

A suitable single crystal with dimensions of 0.32 by 0.30 by 0.10 mm was mounted on a goniometer head.

-

X-ray diffraction data were collected on a Nicolet R3m four-circle diffractometer.

-

Graphite-monochromatized Molybdenum Kα radiation (λ = 0.7107 Å) was used as the X-ray source.

-

A total of 2418 unique reflections were collected up to 2θ = 52°.[1]

2. Data Processing:

-

The collected intensity data were corrected for Lorentz and polarization effects.

-

An absorption correction was applied to the data.[1]

3. Structure Solution and Refinement:

-

The crystal structure was solved using direct methods, a common technique for small molecules. While the specific software was not named in the original publication, programs like SHELXS-86 were prevalent during that period for such tasks.

-

The structural model was refined by full-matrix least-squares procedures. This iterative process minimizes the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were located from a difference Fourier map and were included in the refinement with isotropic thermal parameters.

-

The final refinement converged to a residual (R-factor) of 0.035 for the 1573 observed reflections with intensities greater than 2.5 times their standard deviation [I > 2.5σ(I)].[1]

Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the precursor to the final determination of the crystal structure.

References

An In-depth Technical Guide on the Thermal Stability of 2,2'-Dichloro diphenyl disulfide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 2,2'-Dichloro diphenyl disulfide. Due to a lack of specific experimental data in publicly available literature, this document outlines the known physical properties, provides context through related compounds, details the standard methodologies for thermal analysis, and presents a generalized workflow for such an investigation. The primary aim is to equip researchers with the foundational knowledge required to assess the thermal properties of this compound.

Introduction

This compound, with the chemical formula C₁₂H₈Cl₂S₂, is a halogenated aromatic disulfide. The thermal stability of such compounds is a critical parameter in various applications, including pharmaceutical development and materials science, as it dictates storage conditions, processing parameters, and potential degradation pathways. Understanding the temperature at which a compound begins to decompose is essential for ensuring its safety, stability, and efficacy.

This guide addresses the thermal stability of this compound by consolidating available data and outlining the standard experimental procedures for its determination.

Physicochemical Properties and Thermal Data

Data Presentation

The following table summarizes the available thermal data for this compound and a structurally related isomer, 4,4'-Dichlorodiphenyl disulfide, for comparative purposes. The unsubstituted diphenyl disulfide is also included to provide a baseline.

| Compound Name | Structure | Melting Point (°C) | Decomposition Data (TGA/DSC) |

| This compound | 82-83 | Not available in literature | |

| 4,4'-Dichlorodiphenyl disulfide | 71-74[1][2][3] | Not available in literature | |

| Diphenyl disulfide | 58-60 | Thermolysis can generate thiinyl radicals; specific decomposition temperature not widely reported.[4] |

Note: The absence of decomposition data highlights a significant gap in the characterization of these compounds.

General Thermal Behavior of Aromatic Disulfides

Aromatic disulfides are known to undergo homolytic cleavage of the sulfur-sulfur bond upon exposure to heat or UV radiation, leading to the formation of thiyl radicals. This process is the primary thermal decomposition pathway. The stability of the S-S bond, and thus the overall thermal stability of the molecule, can be influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as the chlorine atoms in this compound, may influence the electron density around the disulfide bond, potentially affecting its stability. However, without empirical data, the precise effect remains speculative.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed into a tared TGA pan (commonly made of alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is initially held at a starting temperature (e.g., 30°C) to equilibrate. The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 500°C).

-

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. The temperatures at which 5% and 50% mass loss occur (T_d5 and T_d50) are also commonly reported.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can detect melting, crystallization, and decomposition (both endothermic and exothermic).

-

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point and expected decomposition.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) appear as peaks in one direction, while exothermic events (like some decompositions) appear as peaks in the opposite direction. The peak temperature and the enthalpy change (ΔH) for each transition are determined.

-

Experimental Workflow Visualization

The logical flow for a comprehensive thermal stability analysis is depicted in the following diagram.

Caption: A generalized workflow for the thermal analysis of this compound.

Conclusion and Future Work

While the melting point of this compound is known, a critical gap exists in the scientific literature regarding its thermal stability and decomposition profile. The standard methodologies of Thermogravimetric Analysis and Differential Scanning Calorimetry, as detailed in this guide, provide a clear path for obtaining this crucial data.

It is recommended that experimental studies be undertaken to determine the precise decomposition temperature, degradation kinetics, and thermal behavior of this compound. Such data would be invaluable for ensuring its safe handling, for the design of stable formulations in the pharmaceutical industry, and for its application in materials science.

References

An In-depth Technical Guide on the Solubility of 2,2'-Dichloro diphenyl disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2'-Dichloro diphenyl disulfide in organic solvents, a critical parameter for its application in research, chemical synthesis, and pharmaceutical development. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides qualitative solubility information for the target compound. To offer a quantitative perspective, this guide includes a comprehensive set of solubility data for its isomer, 4,4'-Dichlorodiphenyl disulfide, which serves as a valuable reference point.[1][2] A detailed experimental protocol for determining solubility, adapted from methodologies used for analogous compounds, is also presented.[1] Furthermore, a visual representation of the experimental workflow for solubility determination is provided to aid in the practical application of these methods.

Introduction to this compound

This compound, with the chemical formula C₁₂H₈Cl₂S₂, is an organosulfur compound. Understanding its solubility is fundamental for its effective use in various chemical processes, including reaction optimization, purification, and formulation. Solubility dictates the choice of solvent for a particular application, influencing reaction rates, yields, and the ease of product isolation. This guide aims to provide a comprehensive resource on the solubility of this compound.

Solubility of Dichlorinated Diphenyl Disulfides

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is a white to off-white solid. It exhibits slight solubility in several organic solvents, a process that can be enhanced by heating and sonication.

Known qualitative solubility:

-

Chloroform: Slightly soluble[3]

-

Dimethyl Sulfoxide (DMSO): Slightly soluble (enhanced by heating and sonication)[3]

-

Methanol: Slightly soluble (enhanced by heating and sonication)[3]

Quantitative Solubility of 4,4'-Dichlorodiphenyl disulfide (Isomer Reference Data)

In the absence of specific quantitative data for the 2,2'-isomer, the following tables summarize the mole fraction solubility (x) of 4,4'-Dichlorodiphenyl disulfide in six common organic solvents at temperatures ranging from 303.15 K to 333.15 K.[1] This data provides a valuable reference for estimating the solubility behavior of the 2,2'-isomer.

Table 1: Mole Fraction Solubility (x) of 4,4'-Dichlorodiphenyl disulfide in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Ethanol | Methanol | Ethyl Acetate | Methylbenzene | Chloroform | Acetone |

| 303.15 | 0.0035 | 0.0021 | 0.0215 | 0.0286 | 0.0912 | 0.0245 |

| 308.15 | 0.0044 | 0.0027 | 0.0273 | 0.0358 | 0.1083 | 0.0312 |

| 313.15 | 0.0055 | 0.0034 | 0.0343 | 0.0445 | 0.1281 | 0.0394 |

| 318.15 | 0.0068 | 0.0042 | 0.0428 | 0.0551 | 0.1511 | 0.0495 |

| 323.15 | 0.0084 | 0.0053 | 0.0532 | 0.0679 | 0.1778 | 0.0619 |

| 328.15 | 0.0104 | 0.0066 | 0.0658 | 0.0834 | 0.2089 | 0.0772 |

| 333.15 | 0.0128 | 0.0082 | 0.0811 | 0.1021 | 0.2451 | 0.0959 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a dichlorinated diphenyl disulfide in an organic solvent. This protocol is based on the synthetic method with laser monitoring, as reported for the 4,4'-isomer.[1]

Materials and Apparatus

-

Dichlorinated diphenyl disulfide (recrystallized for high purity)

-

High-purity organic solvents (e.g., ethanol, methanol, ethyl acetate, methylbenzene, chloroform, acetone)

-

Jacketed glass vessel (200 mL)

-

Electronic analytical balance (± 0.1 mg)

-

Precision thermometer (uncertainty of 0.01 K)

-

Magnetic stirrer

-

Thermostatic bath

-

Laser generator and acceptor

-

Signal display unit

Procedure

-

Sample Preparation: Accurately weigh a known mass of the dichlorinated diphenyl disulfide and the selected solvent and place them into the jacketed glass vessel.[1]

-

Equilibration: Place the vessel in the thermostatic bath and stir the solution continuously using the magnetic stirrer.

-

Heating and Observation: Slowly heat the solution at a controlled rate. The laser beam is passed through the solution, and the light intensity is monitored by the laser acceptor.

-

Determination of Dissolution Temperature: The temperature at which the last solid particle of the solute dissolves is recorded as the equilibrium temperature. This is observed as a stable and maximal reading on the signal display, indicating a clear solution.

-

Data Collection: Repeat the measurement at different solute-solvent mass ratios to determine the solubility at various temperatures.

Data Calculation

The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ and m₂ are the masses of the solute and solvent, respectively.[1]

-

M₁ and M₂ are the molar masses of the solute and solvent, respectively.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the synthetic method.

Caption: Workflow for solubility determination via the synthetic method.

Conclusion

While specific quantitative solubility data for this compound remains elusive in current literature, this guide provides essential qualitative information and valuable quantitative data for its isomer, 4,4'-Dichlorodiphenyl disulfide, to inform solvent selection and experimental design. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to determine the solubility of this and similar compounds with high accuracy. Further experimental studies are encouraged to establish a comprehensive quantitative solubility profile for this compound in a broader range of organic solvents.

References

An In-depth Technical Guide on the Health and Safety of 2,2'-Dichloro diphenyl disulfide

This guide provides a comprehensive overview of the health and safety data for 2,2'-Dichloro diphenyl disulfide, geared towards researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological sources.

Chemical Identification and Properties

This compound, with CAS number 31121-19-4, is a chemical intermediate used in the synthesis of pharmaceuticals and other complex organic compounds.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2] |

| Molecular Weight | 287.23 g/mol | [1][2] |

| Appearance | Crystalline Solid | [3] |

| Melting Point | 107 - 110 °C (225 - 230 °F) | [4] |

| Solubility | Insoluble in water. | [5] |

| Stability | Chemically stable under standard ambient conditions (room temperature). | [4][6] |

Hazard Identification and Classification

The compound is classified as hazardous under the OSHA Hazard Communication Standard. It is toxic if swallowed or in contact with skin, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure.[4][5] It is also very toxic to aquatic life with long-lasting effects.[4][5][6]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed. | [4][5][6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | [4][5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | [4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. | [4][5] |

| Short-term (Acute) Aquatic Hazard | Category 1 | H400/H410: Very toxic to aquatic life / with long lasting effects. | [4][5][6] |

| Long-term (Chronic) Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [4][5][6] |

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6][7]

Toxicological Information

Detailed toxicological studies specifically for this compound are not extensively available in the provided search results. However, the toxicity of disulfides, in general, is understood to involve redox cycling and the generation of free-radical species.[8] This process can lead to the formation of thiyl radicals and reactive oxygen species, which are believed to initiate tissue damage.[8]

For the related compound diphenyl diselenide, studies have shown it can be toxic by depleting free glutathione and acting as a pro-oxidant.[9] Chronic exposure to high doses of diphenyl diselenide has been associated with central nervous system effects, as well as liver and renal toxicity.[9][10] While chemically different, this provides a potential parallel for the toxic mechanisms of organosulfur compounds.

Table 3: Available Toxicological Data (Note: Specific quantitative LD50/LC50 data for this compound was not found in the search results. The GHS categorization implies significant toxicity.)

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | Category 3 / 4 | Not specified | [4][5][6] |

| Acute Dermal Toxicity | Category 3 | Not specified | [4][5] |

| Carcinogenicity | Suspected (Category 2) | Not specified | [4][5] |

| Target Organ Toxicity | Causes damage to organs on repeated exposure | Not specified | [4][5] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the toxicological assays summarized in the safety data sheets are not provided in the source documents. However, a general methodology for the synthesis of symmetrical disulfides, including diphenyl disulfide, is described.

Synthesis of Symmetrical Disulfides A common laboratory preparation for diphenyl disulfide involves the oxidation of thiophenol.[3] An alternative synthetic route involves a one-pot method using a Grignard reagent. In this procedure, a substituted halobenzene compound reacts with an isopropylmagnesium halide Grignard reagent. Dichlorodisulfide is then added to the reaction system. The final product is obtained after quenching the reaction with a saturated ammonium chloride solution, followed by extraction and purification.[11]

Another described method involves mixing a halo-aromatic compound (e.g., iodobenzene), sulfur, and a catalyst (MOF-199) in a solvent mixture. The reaction is heated, and its progress is monitored by thin-layer chromatography. The final product is isolated through filtration, evaporation, and purification via plate chromatography.[12]

Caption: General experimental workflow for the synthesis of symmetrical disulfides.

Safety and Handling Procedures

Due to its toxicity profile, handling this compound requires strict adherence to safety protocols to minimize exposure.

Table 4: Handling and Personal Protective Equipment (PPE)

| Measure | Recommendation | Source |

| Engineering Controls | Work under a fume hood. Ensure adequate ventilation. | [4] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [4] |

| Skin Protection | Handle with gloves. Wear protective clothing. | [4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [13] |

| Hygiene Measures | Do not eat, drink, or smoke when using. Wash hands and face thoroughly after handling. Immediately change contaminated clothing. | [4][6] |

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | Procedure | Source |

| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Make victim drink water (two glasses at most). | [4][6] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [4][6] |

| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [6] |

| If Inhaled | Move person to fresh air. | [6] |

Spill and Emergency Procedures In case of a spill, evacuate the danger area and consult an expert. Avoid inhalation of dust and substance contact.[4][6] Cover drains to prevent environmental release.[4][6] Collect the material dry, bind it, and pump off spills for proper disposal in an approved waste disposal plant.[6]

Caption: Logical workflow for responding to a chemical spill.

Potential Toxicological Pathways

While a specific signaling pathway for this compound is not detailed in the provided literature, the general mechanism for disulfide toxicity involves redox cycling. This process can generate reactive species that lead to cellular damage.

Caption: General toxic mechanism of disulfides via redox cycling.[8]

References

- 1. This compound | 31121-19-4 | FD33724 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential renal and hepatic toxicity of diphenyl diselenide, diphenyl ditelluride and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN111763163B - A kind of preparation method of diphenyl disulfide compound - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Oxidation of 2-Chlorothiophenol to 2,2'-Dichloro-diphenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-dichloro-diphenyl disulfide, also known as bis(2-chlorophenyl) disulfide, through the oxidation of 2-chlorothiophenol. The document details various synthetic methodologies, reaction mechanisms, experimental protocols, and quantitative data relevant to this transformation.

Introduction

The oxidation of thiols to disulfides is a fundamental and crucial transformation in organic chemistry and biochemistry. Disulfide bonds are integral structural motifs in numerous biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and materials. 2,2'-Dichloro-diphenyl disulfide, the product of 2-chlorothiophenol oxidation, serves as a valuable building block in synthetic chemistry. The presence of chlorine atoms on the aromatic rings modulates the compound's electronic properties and reactivity, making it a useful intermediate for further functionalization.

This guide explores several effective methods for the oxidation of 2-chlorothiophenol, including aerobic oxidation catalyzed by metals or organocatalysts, solid-state oxidation, and photocatalysis. Each method offers distinct advantages concerning reaction conditions, efficiency, and environmental impact.

Reaction Mechanisms

The oxidation of thiols to disulfides can proceed through several mechanistic pathways, primarily categorized as radical or ionic (non-radical) mechanisms. The operative pathway is highly dependent on the choice of oxidant, catalyst, and reaction conditions.

Metal-Catalyzed Aerobic Oxidation

In the presence of transition metal catalysts (e.g., Copper, Gold, Rhodium) and an oxidant like molecular oxygen (O₂), the reaction often involves the formation of a thiyl radical (RS•). The metal center facilitates the one-electron oxidation of the thiolate anion (RS⁻) to the thiyl radical. Two thiyl radicals then couple to form the disulfide bond (RSSR).[1][2]

A simplified representation of a metal-catalyzed radical mechanism is depicted below.

Caption: Generalized catalytic cycle for metal-catalyzed aerobic thiol oxidation.

Non-Radical Oxidation (e.g., with Iodine or Periodate)

Oxidants like iodine (I₂) or sodium periodate (NaIO₄) can facilitate disulfide formation through an ionic pathway. In the case of iodine, the reaction can proceed via a sulfenyl iodide intermediate (RSI). The thiolate anion attacks the iodine molecule to form RSI, which is then attacked by a second thiolate anion in an Sₙ2-type displacement to yield the disulfide and release an iodide ion.[3] Similarly, periodate acts as an oxygen transfer agent in an electrophilic attack on the sulfur atom.[4]

Quantitative Data Summary

While specific data for 2-chlorothiophenol is not always available, the following tables summarize results for chloro-substituted and other relevant thiophenols under various oxidative conditions, providing a strong basis for comparison and method selection.

Table 1: Aerobic Oxidation of Various Thiophenols

| Entry | Thiol Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorothiophenol | Polyether amine (0.5) | O₂, CH₃CN, rt | 1 | >96 | [5] |

| 2 | 2-Chlorothiophenol | MOF-808-FA (10) / 9,10-Phenan (5) | O₂ (2 bar), i-PrOH, 70°C | 24 | 93 | [6] |

| 3 | 4-Chlorothiophenol | Au/CeO₂ (0.8% wt) | O₂ (5 bar), Solvent-free, rt | 1 | >99 | [7] |

| 4 | 4-Bromothiophenol | Au/CeO₂ (0.8% wt) | O₂ (5 bar), Solvent-free, rt | 1 | >99 |[7] |

Table 2: Solid-State and Other Oxidation Methods

| Entry | Thiol Substrate | Oxidant/Catalyst | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Bromothiophenol | Moist NaIO₄ (0.5 equiv) | Solid-state, rt | 2 | 91 | [8] |

| 2 | 4-Chlorothiophenol | I₂ (5 mol%) | O₂ (0.3 MPa), EtOAc, 70°C | 120 | 98 | [9] |

| 3 | 4-Chlorothiophenol | CsPbBr₃ QDs | Visible light, Toluene, rt | 120 | ~85 (Conversion) |[10][11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: Aerobic Oxidation using a Polyether Amine Catalyst[5]

This protocol describes a highly efficient and environmentally friendly method using a recyclable organocatalyst.

-

Materials:

-

2-Chlorothiophenol (0.500 mmol)

-

Polyether amine catalyst (0.0025 mmol, 0.5 mol%)

-

Acetonitrile (CH₃CN), 0.500 mL

-

10 mL round-bottom flask

-

Oxygen (O₂) balloon or supply

-

-

Procedure:

-

To a 10 mL dried round-bottom flask, add 2-chlorothiophenol (0.500 mmol) and the polyether amine catalyst (0.5 mol%).

-

Add acetonitrile (0.500 mL) to dissolve the reactants.

-

Purge the flask with pure oxygen and fit it with an oxygen balloon.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate (10 mL).

-